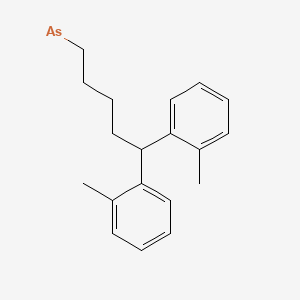
CID 71443739
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71443739” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71443739 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and conditions are typically documented in scientific literature and patents. For instance, one method might involve the hydrolysis and co-condensation of orthosilicate and fluorinated polyether silane compound in an alcohol-water solution with an acid catalyst at temperatures ranging from 20 to 80 degrees Celsius .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This might include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: CID 71443739 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents like potassium dichromate and reducing agents such as sodium borohydride. Reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield oxidized derivatives, while reduction reactions could produce reduced forms of the compound.
Scientific Research Applications
CID 71443739 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it might be used in studies involving enzyme interactions or cellular pathways. In medicine, this compound could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, it might be used in the production of specialized materials or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of CID 71443739 involves its interaction with specific molecular targets and pathways. This compound might exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would be determined through detailed biochemical studies and experimental data .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 71443739 can be identified through chemical databases like PubChem. These compounds might share structural similarities or functional groups with this compound.
Uniqueness: This uniqueness can be highlighted by comparing its reactivity, stability, and efficacy in various applications with those of similar compounds .
Properties
CAS No. |
58194-58-4 |
|---|---|
Molecular Formula |
C19H23As |
Molecular Weight |
326.3 g/mol |
InChI |
InChI=1S/C19H23As/c1-15-9-3-5-11-17(15)19(13-7-8-14-20)18-12-6-4-10-16(18)2/h3-6,9-12,19H,7-8,13-14H2,1-2H3 |
InChI Key |
ZXMCAHVGASPVIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CCCC[As])C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















